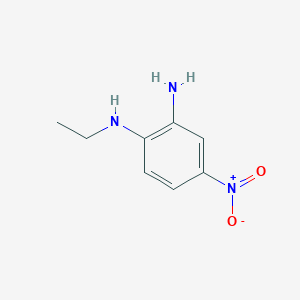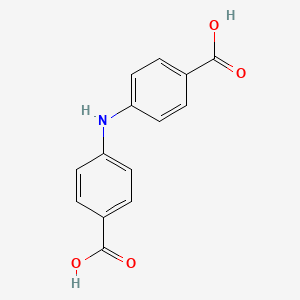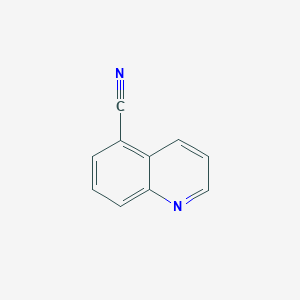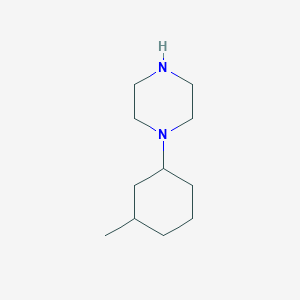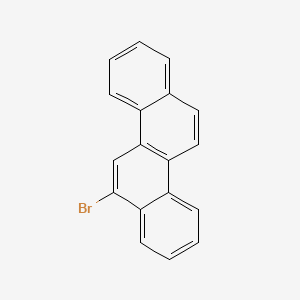
5-hydroxy-4H-chromen-4-one
Overview
Description
5-Hydroxy-4H-chromen-4-one is a heterocyclic compound belonging to the class of chromenones. It is characterized by a benzene ring fused to a dihydropyran ring with a hydroxyl group at the 5-position. This compound is known for its diverse biological activities and is a significant building block in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Oxidative Cyclization: One common method involves the oxidative cyclization of 2’-hydroxyacetophenone with salicylaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods:
- Industrial production often employs scalable methods like the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form chromenone derivatives .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at the 6-position.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Tetrabutylammonium iodide, palladium on carbon.
Major Products:
Oxidation: Formation of this compound quinone.
Reduction: Formation of 5-hydroxy-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted chromenones depending on the electrophile used.
Mechanism of Action
Target of Action
Chroman-4-one, a closely related compound, is known to be a significant structural entity in a large class of medicinal compounds . It exhibits a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
Chroman-4-one derivatives have been shown to exhibit a variety of biological and pharmaceutical activities . The presence of the hydroxy group may influence the compound’s interaction with its targets, potentially leading to changes in cellular processes.
Biochemical Pathways
Chroman-4-one derivatives are known to impact a wide range of pharmacological activities
Pharmacokinetics
The compound’s solubility and stability under various conditions would likely influence its bioavailability .
Result of Action
Chroman-4-one derivatives have been shown to exhibit a variety of biological and pharmaceutical activities . For instance, certain chroman-4-one derivatives have shown significant acetylcholinesterase (AChE) inhibitory potency .
Action Environment
The action, efficacy, and stability of 5-hydroxy-4H-chromen-4-one are likely influenced by environmental factors. For instance, the compound is generally stable under normal conditions but may undergo thermal decomposition under high temperature and pressure . Proper storage in a sealed container away from high temperatures and oxidizing agents is recommended to maintain the compound’s stability .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-4H-chromen-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Scientific Research Applications
5-Hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antioxidant and antimicrobial activities.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antiviral properties
Industry: Used in the formulation of cosmetics for its antioxidant properties.
Comparison with Similar Compounds
Chroman-4-one: Lacks the hydroxyl group at the 5-position but shares a similar core structure.
Chromone: Differs by having a double bond between C-2 and C-3.
Flavone: Contains a double bond between C-2 and C-3 and a hydroxyl group at the 3-position.
Uniqueness:
Properties
IUPAC Name |
5-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMXMDVAKVSKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=O)C=COC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420482 | |
| Record name | 5-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-69-0 | |
| Record name | 5-Hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


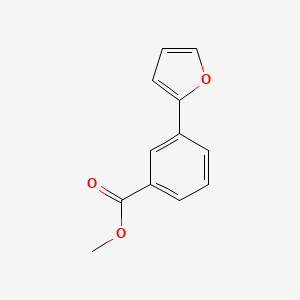
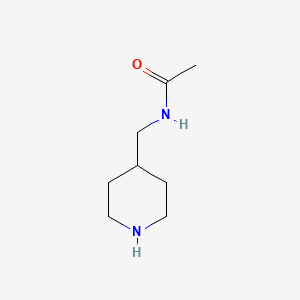
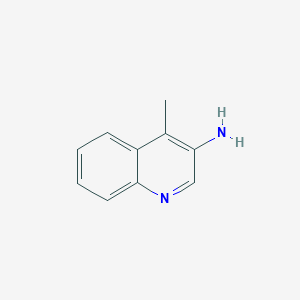

![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)
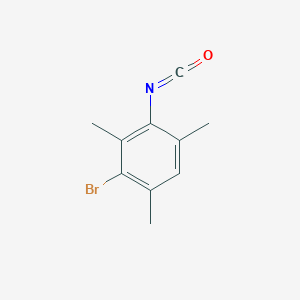
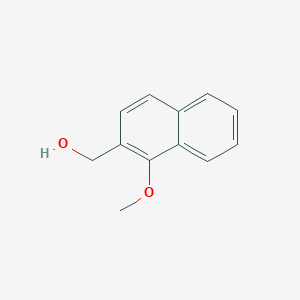
![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)
